MC-VA-Pabc-mmae
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Overview
Description
MC-VA-Pabc-mmae is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (MC-VA-Pabc) and a potent microtubule inhibitor, monomethyl auristatin E (MMAE). This compound is designed to target and kill cancer cells by delivering the cytotoxic MMAE directly to the tumor site, minimizing damage to healthy tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-VA-Pabc-mmae involves the conjugation of the peptide linker MC-VA-Pabc to MMAE. The peptide linker is synthesized through solid-phase peptide synthesis (SPPS), followed by the attachment of MMAE via a maleimide-thiol reaction. The reaction conditions typically involve mild temperatures and anhydrous solvents to prevent degradation of the peptide and MMAE .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using chromatographic techniques and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
MC-VA-Pabc-mmae undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group in the peptide linker reacts with thiol groups on MMAE.
Hydrolysis: The peptide linker can be cleaved by proteases, releasing MMAE at the target site
Common Reagents and Conditions
Reagents: Maleimide, thiol-containing compounds, anhydrous solvents.
Conditions: Mild temperatures, anhydrous conditions, and controlled pH to prevent degradation
Major Products
The major product of these reactions is the conjugated compound this compound, which retains the cytotoxic activity of MMAE while being targeted to cancer cells .
Scientific Research Applications
MC-VA-Pabc-mmae has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide-drug conjugation and linker stability
Biology: Investigated for its ability to selectively target and kill cancer cells in vitro and in vivo
Medicine: Developed as a component of ADCs for cancer therapy, showing promise in preclinical and clinical studies
Industry: Utilized in the production of ADCs for targeted cancer therapy
Mechanism of Action
MC-VA-Pabc-mmae exerts its effects by delivering MMAE to cancer cells. The peptide linker is cleaved by proteases in the tumor microenvironment, releasing MMAE. MMAE then binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
MC-VA-Pabc-mmae is unique due to its specific peptide linker and potent cytotoxic payload. Similar compounds include:
MC-Val-Cit-PAB-MMAE: Another ADC linker conjugate with a different peptide linker.
Auristatin-based ADCs: Other ADCs using auristatin derivatives as the cytotoxic payload.
Maytansinoid-based ADCs: ADCs using maytansinoids as the cytotoxic agent.
These compounds share similar mechanisms of action but differ in their linker chemistry and cytotoxic payloads, affecting their stability, efficacy, and toxicity profiles .
Properties
Molecular Formula |
C65H99N9O14 |
---|---|
Molecular Weight |
1230.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C65H99N9O14/c1-16-41(8)57(49(86-14)36-53(78)73-35-23-26-48(73)59(87-15)42(9)60(80)66-43(10)58(79)46-24-19-17-20-25-46)71(12)64(84)55(39(4)5)70-63(83)56(40(6)7)72(13)65(85)88-37-45-28-30-47(31-29-45)68-61(81)44(11)67-62(82)54(38(2)3)69-50(75)27-21-18-22-34-74-51(76)32-33-52(74)77/h17,19-20,24-25,28-33,38-44,48-49,54-59,79H,16,18,21-23,26-27,34-37H2,1-15H3,(H,66,80)(H,67,82)(H,68,81)(H,69,75)(H,70,83)/t41-,42+,43+,44-,48-,49+,54-,55-,56-,57-,58+,59+/m0/s1 |
InChI Key |
IQZWSFIVBFLXDH-RKMHKBIWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O |
Origin of Product |
United States |
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